デスフリルセフチオフル

概要

説明

Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur. Ceftiofur is widely used in veterinary medicine to treat bacterial infections in livestock, particularly respiratory infections in cattle and swine . Desfuroylceftiofur retains the antibiotic activity of its parent compound, ceftiofur, and is effective against a range of Gram-positive and Gram-negative bacteria .

科学的研究の応用

デスフリルセフチオフルは、以下を含む科学研究でいくつかの用途があります。

作用機序

デスフリルセフチオフルは、細菌の細胞壁合成を阻害することによって抗菌効果を発揮します。これは、ペニシリン結合タンパク質に結合します。これは、細菌の細胞壁のペプチドグリカン鎖の架橋に不可欠です。 この阻害は、細菌の細胞溶解および死をもたらします .

6. 類似の化合物との比較

デスフリルセフチオフルは、以下のような他のセファロスポリン系抗生物質に似ています。

セフチオフル: デスフリルセフチオフルが由来する母体化合物です.

セフキノメ: 獣医学で使用される別のセファロスポリンです.

セファレキシン: 活性スペクトルが異なる第1世代のセファロスポリンです.

独自性: デスフリルセフチオフルは、セフチオフルの代謝物としての形成と、抗菌活性を保持することにおいて独自です。 これは、生物学的サンプル中のセフチオフルの抗生物質活性を測定するために特異的に使用されます .

生化学分析

Biochemical Properties

Desfuroylceftiofur interacts with various enzymes, proteins, and other biomolecules. It is formed from ceftiofur by the action of bovine kidney and liver esterases . The nature of these interactions involves the cleavage of the thioester bond of ceftiofur, leading to the formation of Desfuroylceftiofur .

Cellular Effects

Desfuroylceftiofur exerts significant effects on various types of cells and cellular processes. It influences cell function by acting against Gram-negative bacteria and Gram-positive cocci bacteria

Molecular Mechanism

Desfuroylceftiofur exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact molecular mechanism of Desfuroylceftiofur is complex and involves multiple biochemical reactions.

Dosage Effects in Animal Models

The effects of Desfuroylceftiofur vary with different dosages in animal models. Studies have shown that a dosage regimen of 1.94 mg/kg every 72 hours could be sufficient to reach bactericidal activity

Metabolic Pathways

Desfuroylceftiofur is involved in several metabolic pathways. It is formed from ceftiofur by the action of bovine kidney and liver esterases .

準備方法

合成経路と反応条件: デスフリルセフチオフルは、通常、セフチオフルの加水分解によって製造されます。このプロセスは、セフチオフルのチオエステル結合の開裂を含み、デスフリルセフチオフルの生成をもたらします。 この反応は、牛の腎臓および肝臓組織に存在するエステラーゼによって触媒される可能性があります .

工業的生産方法: 工業的な環境では、デスフリルセフチオフルの生産は、生物学的サンプルからのセフチオフルの抽出、その後、ジチオエリトリトールなどの特定の試薬を用いた加水分解を含みます。 得られたデスフリルセフチオフルは、その後、固相抽出技術を使用して精製されます .

化学反応の分析

反応の種類: デスフリルセフチオフルは、以下を含むいくつかの化学反応を起こします。

加水分解: セフチオフルから形成される主要な反応です。

誘導体化: デスフリルセフチオフルは、ヨードアセトアミドと反応させてデスフリルセフチオフルアセトアミドを形成することにより、誘導体化できます.

一般的な試薬と条件:

主要な製品:

デスフリルセフチオフルアセトアミド: ヨードアセトアミドによる誘導体化によって生成されます.

類似化合物との比較

Desfuroylceftiofur is similar to other cephalosporin antibiotics, such as:

Ceftiofur: The parent compound from which desfuroylceftiofur is derived.

Cefquinome: Another cephalosporin used in veterinary medicine.

Cephalexin: A first-generation cephalosporin with a different spectrum of activity.

Uniqueness: Desfuroylceftiofur is unique in its formation as a metabolite of ceftiofur and its retention of antibacterial activity. It is specifically used to measure the antibiotic activity of ceftiofur in biological samples .

特性

CAS番号 |

120882-22-6 |

|---|---|

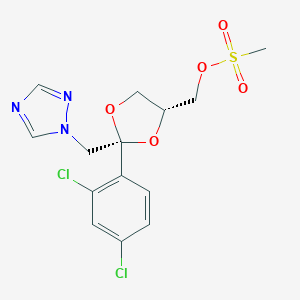

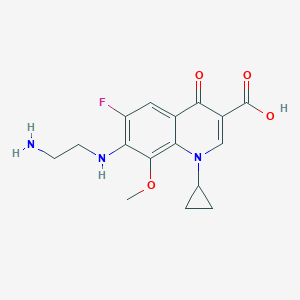

分子式 |

C14H15N5O5S3 |

分子量 |

429.5 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |

InChIキー |

OITCOWCNESRWSM-GHXIOONMSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

異性体SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |

正規SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

外観 |

White to Off-White Solid |

melting_point |

>142°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desfuroylceftiofur exert its antibacterial effect?

A1: Desfuroylceftiofur, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.

Q2: What are the key pharmacokinetic parameters of desfuroylceftiofur in various species?

A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].

Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].

Q3: Does the presence of infection influence the penetration of desfuroylceftiofur into tissues?

A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.

Q4: Is desfuroylceftiofur metabolized in the body?

A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including desfuroylceftiofur glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and desfuroylceftiofur cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.

Q5: What are the commonly employed analytical techniques for quantifying desfuroylceftiofur in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, desfuroylceftiofur acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].

Q6: How stable is desfuroylceftiofur under different conditions?

A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.

Q7: Are there alternative routes of administration for ceftiofur, and do they influence desfuroylceftiofur levels?

A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.

Q8: What are the implications of desfuroylceftiofur's interaction with bacterial resistance mechanisms?

A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.

Q9: Is there evidence of cross-resistance between desfuroylceftiofur and other antibiotics?

A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.

Q10: Are there any known safety concerns associated with desfuroylceftiofur?

A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)